molecular formula C27H26ClN3O3 B11434963 1-(5-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(5-chloro-2-methylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11434963
M. Wt: 476.0 g/mol
InChI Key: XDWFKQJZZDDIAN-UHFFFAOYSA-N
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Description

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a unique structure that includes a benzodiazole ring, a pyrrolidinone ring, and various functional groups

Preparation Methods

The synthesis of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, including the formation of the benzodiazole ring and the attachment of the pyrrolidinone ring. The synthetic route typically involves the following steps:

    Formation of the Benzodiazole Ring: This step involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions to form the benzodiazole ring.

    Attachment of the Pyrrolidinone Ring: The pyrrolidinone ring is attached to the benzodiazole ring through a nucleophilic substitution reaction, where a suitable nucleophile attacks the electrophilic carbon of the benzodiazole ring.

    Introduction of Functional Groups:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the benzodiazole ring, leading to the formation of dihydrobenzodiazole derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings, such as halogens or nitro groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro compounds. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

1-(5-CHLORO-2-METHYLPHENYL)-4-{1-[2-(2-METHOXYPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C27H26ClN3O3/c1-18-11-12-20(28)16-23(18)31-17-19(15-26(31)32)27-29-21-7-3-4-8-22(21)30(27)13-14-34-25-10-6-5-9-24(25)33-2/h3-12,16,19H,13-15,17H2,1-2H3

InChI Key

XDWFKQJZZDDIAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5OC

Origin of Product

United States

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